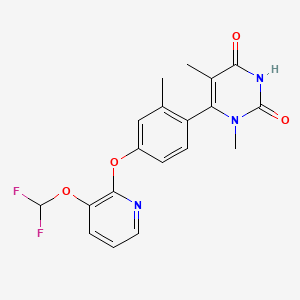![molecular formula C5H8Na5O14P3 B8201819 pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B8201819.png)
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoribosyl pyrophosphate (pentasodium) is a crucial intermediate in cellular metabolism. It is synthesized by the enzyme phosphoribosyl pyrophosphate synthetase from ribose 5-phosphate and adenosine triphosphate (ATP). This compound is ubiquitously found in living organisms and plays a significant role in the biosynthesis of purine and pyrimidine nucleotides, amino acids such as histidine and tryptophan, and cofactors like nicotinamide adenine dinucleotide (NAD) and tetrahydromethanopterin .
準備方法
Phosphoribosyl pyrophosphate (pentasodium) is synthesized through the enzymatic reaction catalyzed by phosphoribosyl pyrophosphate synthetase. The reaction involves ribose 5-phosphate and ATP, producing phosphoribosyl pyrophosphate and adenosine monophosphate (AMP) as follows: [ \text{Ribose 5-phosphate} + \text{ATP} \rightarrow \text{Phosphoribosyl pyrophosphate} + \text{AMP} ]
In industrial production, the enzyme phosphoribosyl pyrophosphate synthetase is often overexpressed in microbial systems to enhance the yield of phosphoribosyl pyrophosphate. Genetic and metabolic engineering techniques are employed to optimize the production process .
化学反応の分析
Phosphoribosyl pyrophosphate (pentasodium) undergoes various chemical reactions, including substitution reactions where it forms glycosidic bonds. It is utilized in the biosynthesis of purine and pyrimidine nucleotides, amino acids, and cofactors. Common reagents and conditions used in these reactions include ribose 5-phosphate and ATP. The major products formed from these reactions are purine and pyrimidine nucleotides, histidine, tryptophan, NAD, and tetrahydromethanopterin .
科学的研究の応用
Phosphoribosyl pyrophosphate (pentasodium) has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate in enzymatic reactions to study the biosynthesis of nucleotides and amino acids. In biology, it plays a crucial role in cellular metabolism and is involved in the regulation of various metabolic pathways. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and diseases related to nucleotide biosynthesis. In industry, it is used in the production of vitamins and antibiotics .
作用機序
Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and amino acid biosynthesis. It is an effector molecule in the biosynthesis of purine and pyrimidine nucleotides, either by binding to regulatory proteins such as PurR or PyrR or as an allosteric activator of carbamoylphosphate synthetase. The molecular targets and pathways involved include the purine and pyrimidine biosynthesis pathways, as well as the pathways for the synthesis of histidine, tryptophan, NAD, and tetrahydromethanopterin .
類似化合物との比較
Phosphoribosyl pyrophosphate (pentasodium) is unique in its role as a central intermediate in cellular metabolism. Similar compounds include ribose 5-phosphate, adenosine triphosphate (ATP), and adenosine monophosphate (AMP). While these compounds are involved in various metabolic pathways, phosphoribosyl pyrophosphate (pentasodium) is specifically crucial for the biosynthesis of nucleotides and amino acids. Its versatility and central role in metabolism distinguish it from other similar compounds .
特性
IUPAC Name |
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNGSXHPBPBVKF-LVGJVSMDSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na5O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

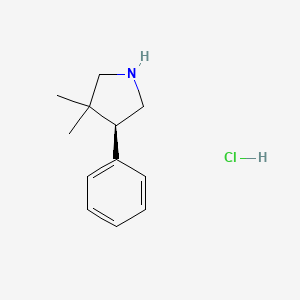
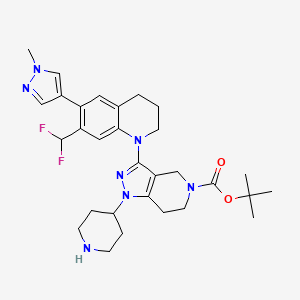
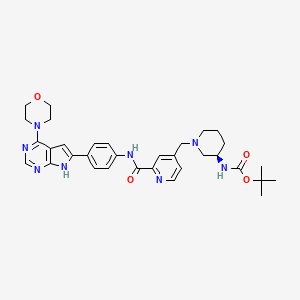
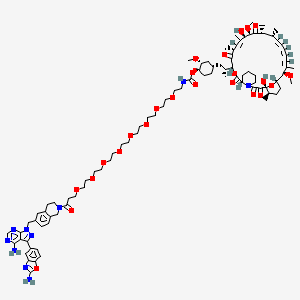


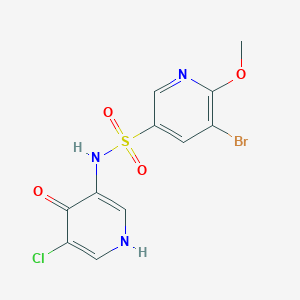
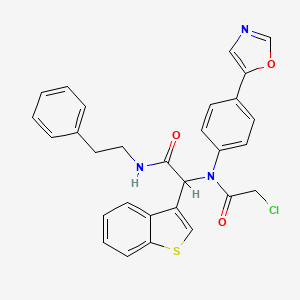
![(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide](/img/structure/B8201785.png)
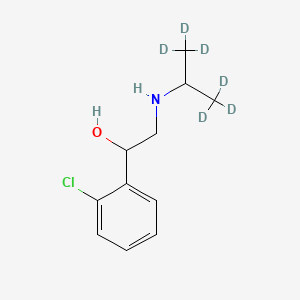

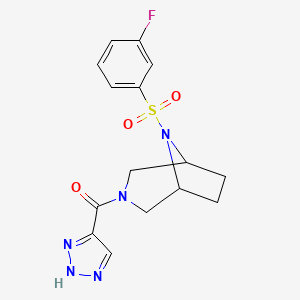
![{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid](/img/structure/B8201820.png)
